molecular formula C13H26N4 B11748990 [3-(dimethylamino)propyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[3-(dimethylamino)propyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748990
M. Wt: 238.37 g/mol
InChI Key: JDHLLGZCFQLCMR-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features both a dimethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with a dimethylaminopropyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, potentially yielding secondary amines or reduced pyrazole derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Secondary amines or reduced pyrazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, it can serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding or electrostatic interactions with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-3-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness: The unique positioning of the substituents on the pyrazole ring in 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine distinguishes it from its analogs. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-dimethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-11(2)17-12(3)13(10-15-17)9-14-7-6-8-16(4)5/h10-11,14H,6-9H2,1-5H3

InChI Key

JDHLLGZCFQLCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCCCN(C)C

Origin of Product

United States

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